molecular formula C5H3N3S B068545 [1,2,3]Thiadiazolo[4,5-b]pyridine CAS No. 174762-11-9

[1,2,3]Thiadiazolo[4,5-b]pyridine

Cat. No.: B068545
CAS No.: 174762-11-9
M. Wt: 137.16 g/mol
InChI Key: GNXPUXGOQIHJLJ-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[4,5-b]pyridine is a fused heterocyclic compound containing a sulfur atom (thiadiazole) and a pyridine ring. Its synthesis often involves thionation or rearrangement reactions. For example, Nishigaki et al. demonstrated that heating 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) with excess phosphorus pentasulfide in pyridine yields 5,7-dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione via a υ-triazole-thiadiazole rearrangement . This highlights the role of sulfur incorporation in its formation.

Properties

CAS No.

174762-11-9

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

IUPAC Name

thiadiazolo[4,5-b]pyridine

InChI

InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)7-8-9-4/h1-3H

InChI Key

GNXPUXGOQIHJLJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=NS2

Canonical SMILES

C1=CC2=C(N=C1)N=NS2

Synonyms

1,2,3-Thiadiazolo[4,5-b]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Heterocycles

1,2,3-Triazolo[4,5-b]pyridine
  • Structure : Contains a triazole (three nitrogen atoms) fused to pyridine.
  • Synthesis: Prepared via cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization in DMF with sodium acetate .
  • Key Differences : Replaces sulfur in thiadiazole with nitrogen (triazole), altering electronic properties and reactivity.
[1,2,5]Thiadiazolo[3,4-c]pyridine
  • Structure : A thiadiazole fused to pyridine at different positions ([3,4-c] vs. [4,5-b]).
  • Synthesis: Constructed via aromatic nucleophilic substitution (SNAr) and Buchwald-Hartwig cross-coupling. For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine reacts with amines to form D-A-D-type luminophores for OLEDs .
  • Key Differences : Positional isomerism affects conjugation and electron deficiency, making it suitable for optoelectronic applications rather than bioactivity .
Imidazo[4,5-b]pyridine
  • Structure : Contains an imidazole ring fused to pyridine.
  • Synthesis: Often synthesized via condensation or cyclization of amino-pyridine derivatives. For instance, PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a mutagenic heterocyclic amine, forms in cooked meats via Maillard reactions .
  • Key Differences : Nitrogen-rich imidazole core contrasts with sulfur-containing thiadiazole, leading to divergent pharmacological profiles (e.g., anticancer, antimicrobial) .

Functional and Application Comparisons

Data Table: Key Features of Compared Compounds

Compound Core Structure Synthesis Method Key Applications Notable Derivatives References
[1,2,3]Thiadiazolo[4,5-b]pyridine Thiadiazole + pyridine Thionation of triazolo precursors Understudied (potential agrochemicals) 5,7-Dimethyl derivatives
1,2,3-Triazolo[4,5-b]pyridine Triazole + pyridine Cyanoacetylation/zeolite catalysis Synthetic intermediates 20a-f (X-ray confirmed)
[1,2,5]Thiadiazolo[3,4-c]pyridine Thiadiazole + pyridine SNAr/Buchwald-Hartwig coupling OLED luminophores D-A-D-type molecules
Imidazo[4,5-b]pyridine Imidazole + pyridine Thermal condensation (e.g., PhIP) Anticancer, antimicrobial PhIP, clinical candidates

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